N-(Hydroxymethyl)salicylamide
Overview
Description
N-(Hydroxymethyl)salicylamide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-(Hydroxymethyl)salicylamide, also known as 2-hydroxy-n-(hydroxymethyl)benzamide, is a derivative of salicylic acid . Salicylic acid and its derivatives, collectively known as salicylates, have been widely used for their analgesic and antipyretic properties .
Mode of Action
Salicylic acid is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thromboxanes, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .
Biochemical Pathways
Salicylic acid, from which this compound is derived, is synthesized in plants and bacteria from chorismate via the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway
Pharmacokinetics
Salicylates like salicylic acid are known to be rapidly absorbed orally
Result of Action
Salicylates are known to have analgesic, antipyretic, and anti-inflammatory effects . This compound may share these effects due to its structural similarity to salicylic acid.
Biological Activity
N-(Hydroxymethyl)salicylamide, a derivative of salicylamide, has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound (CAS Number: 13436-87-8) is characterized by the presence of a hydroxymethyl group attached to the salicylamide backbone. This modification enhances its solubility and biological activity compared to its parent compound, salicylamide. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to be effective against various bacterial strains, including those responsible for skin infections and other common ailments. A notable study reported that this compound demonstrated activity against Cutibacterium acnes, a bacterium implicated in acne vulgaris, suggesting its potential use in dermatological formulations.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Candida albicans | 14 mm |
Cutibacterium acnes | 17 mm |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Salicylamide derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.
Case Study: Breast Cancer
A study focusing on salicylamide derivatives demonstrated that compounds similar to this compound exhibited potent anti-proliferative effects against breast cancer cell lines. Specifically, one derivative showed an IC50 value of approximately against the MDA-MB-231 triple-negative breast cancer cell line while maintaining low toxicity towards normal cells .
Table 2: Antiproliferative Effects of Salicylamide Derivatives
Compound | Cell Line | IC50 Value () | Toxicity (MCF-10A) |
---|---|---|---|
Compound 9a | MDA-MB-231 | 3.38 | >60 |
Compound HJC0152 | MDA-MB-231 | 4.90 | >60 |
Compound HJC0416 | MCF-7 | 10.07 | >60 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been suggested that salicylamide derivatives can inhibit enzymes involved in cancer cell proliferation and survival pathways, such as STAT3 phosphorylation .
- Induction of Apoptosis : Compounds derived from salicylamide have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Properties : Some studies indicate that salicylamide derivatives may possess antiviral activity against RNA and DNA viruses, although specific data on this compound remains limited .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Formulation Development : To explore its application in topical or systemic therapies for infections and cancer treatment.
Properties
IUPAC Name |
2-hydroxy-N-(hydroxymethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYAHCUAUNANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158673 | |
Record name | Methylol salicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-87-8 | |
Record name | Methylol salicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13436-87-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylol salicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(HYDROXYMETHYL)-SALICYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLOL SALICYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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